molecular formula C7H7NO3 B143552 2,3-Dihydroxybenzamide CAS No. 13189-89-4

2,3-Dihydroxybenzamide

Cat. No. B143552
CAS RN: 13189-89-4
M. Wt: 153.14 g/mol
InChI Key: QCIDBNKTKNBPKM-UHFFFAOYSA-N
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Description

2,3-Dihydroxybenzamide is a disubstituted benzamide . It is used in the preparation of a catechol metabolite of dilevalol and also used in the preparation of iron chelating agents .


Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzaldehyde or 3-acetoxy-2-methylbenzaldehyde and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular formula of 2,3-Dihydroxybenzaldehyde is C7H6O3 . Its average mass is 138.121 Da and its monoisotopic mass is 138.031693 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dihydroxybenzamide are not detailed in the search results, it’s worth noting that benzamide compounds, which include 2,3-Dihydroxybenzamide, have been widely used in various fields including medical, industrial, biological, and potential drug industries .

Scientific Research Applications

1. Inhibitor Development in Anti-Inflammatory and Anticancer Agents

2,3-Dihydroxybenzamide has been utilized in the design of inhibitors targeting microsomal prostaglandin E2 synthase-1 (mPGES-1). This is significant in the development of potential anti-inflammatory and anticancer agents. The compounds derived from 2,3-dihydroxybenzamide showed promising inhibitory activities, suggesting its utility in therapeutic agent development (Lauro et al., 2016).

2. Discovery of Pharmacologically Active Natural Products

2,3-Dihydroxybenzamide was identified as a compound with significant cytotoxicity towards human cell lines in research involving sponge-associated actinomycetes. This highlights its potential role in the discovery of novel and pharmacologically active natural products (Cheng et al., 2017).

3. Actinide-Ion Sequestering Agents

Research dating back to 1978 indicates the use of 2,3-dihydroxybenzamide in synthesizing compounds capable of sequestering actinide ions. This biomimetic design approach suggests potential applications in nuclear waste management and environmental remediation (Weitl et al., 1978).

4. Synthesis of Bifunctional Polyhydroxybenzamide Inhibitors

2,3-Dihydroxybenzamide has been involved in synthesizing bifunctional polyhydroxybenzamide compounds, which are potential inhibitors of catechol-O-methyltransferase (COMT). These studies contribute to understanding enzyme binding and inhibition, relevant in neurological disorders (Brevitt & Tan, 1997).

5. Antibacterial and Antifungal Activities

In a study synthesizing new 2-amino-N-hydroxybenzamide derivatives, some compounds exhibited notable antibacterial and antifungal activities. This underscores 2,3-dihydroxybenzamide's role in developing antimicrobial agents (Mahesh et al., 2015).

properties

IUPAC Name

2,3-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3,9-10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIDBNKTKNBPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxybenzamide

CAS RN

13189-89-4
Record name 2,3-Dihydroxybenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z33JA2LC96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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